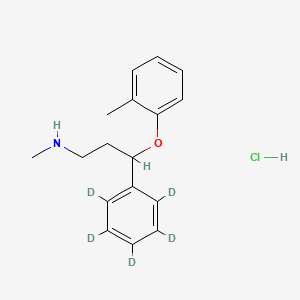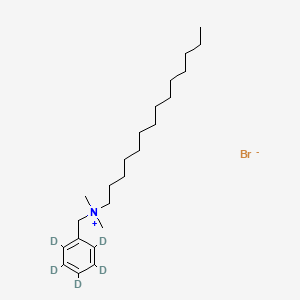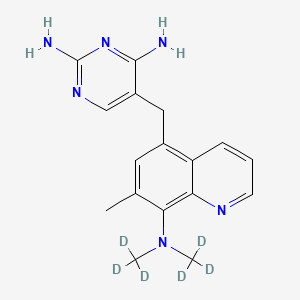
RGFP966
Vue d'ensemble
Description
RGFP966 est un inhibiteur sélectif de l'histone désacétylase 3 (HDAC3). Les histone désacétylases sont des enzymes qui éliminent les groupes acétyle des protéines histones, conduisant à la condensation de la chromatine et à la répression transcriptionnelle. This compound a montré des effets neuroprotecteurs significatifs et est utilisé dans diverses applications de recherche scientifique, en particulier dans l'étude des maladies et troubles neurologiques.
Mécanisme D'action
- RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) . HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. HDAC3, specifically, controls the acetylation of histones and non-histones, impacting the central nervous system’s response to damage .
- Additionally, this compound has been shown to reduce the formation of reactive astrocytes, suggesting a broader impact on cellular responses .
- The downstream effects include reduced oxidative stress and protection against reactive oxygen species (ROS)-induced damage .
- This compound has good blood-brain barrier (BBB) penetration, allowing it to reach the central nervous system .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
RGFP966 interacts with HDAC3, a member of the HDAC family that plays a crucial role in DNA transcriptional regulation . This compound selectively inhibits HDAC3, with no inhibitory effect on other HDACs at concentrations up to 15 μM . This selective inhibition of HDAC3 by this compound has significant implications for its role in biochemical reactions.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It suppresses HDAC3 expression, promotes nuclear translocation of nuclear factor erythroid2-related factor 2 (Nrf2), activates downstream antioxidant enzymes, mitigates excessive reactive oxygen species production, and alleviates nerve cell apoptosis . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to HDAC3 and inhibiting its activity . This inhibition leads to changes in gene expression, enzyme inhibition or activation, and alterations in the acetylation state of histones and non-histones . This compound also promotes the nuclear translocation of Nrf2, a key regulator of the cellular antioxidant response .
Temporal Effects in Laboratory Settings
In both in vitro and in vivo experiments, the effects of this compound have been observed over time . This compound has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with traumatic brain injury (TBI) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dose of 10 mg/kg, this compound resulted in maximum brain exposure between 30 min and 1 h . It has been shown to effectively reduce brain edema and histological damage, and enhance neurological and cognitive function in rats with TBI .
Metabolic Pathways
This compound is involved in the Nrf2 pathway, a key regulator of the cellular antioxidant response . By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, leading to the activation of downstream antioxidant enzymes .
Transport and Distribution
This compound is able to cross the blood-brain barrier (BBB), indicating its ability to be transported and distributed within cells and tissues
Subcellular Localization
Given that this compound inhibits HDAC3, which is known to be located in the nucleus , it can be inferred that this compound may also localize to the nucleus to exert its inhibitory effects
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de RGFP966 implique plusieurs étapes, en commençant par la préparation de la structure de base du pyrazole. Les étapes clés incluent :
Formation du cycle pyrazole : Elle est généralement obtenue par réaction de l'hydrazine avec un β-céto ester.
Introduction du groupe cinnamyle : Cela implique la réaction du pyrazole avec le bromure de cinnamyle en conditions basiques.
Formation du produit final : La dernière étape implique la réaction de l'intermédiaire avec le chlorure de 2-amino-4-fluorobenzoyle pour former this compound.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes étapes que la préparation en laboratoire, mais à plus grande échelle. Cela implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : RGFP966 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que l'amide et le groupe fluorophényle.
Réactifs et conditions courantes :
Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que les amines ou les thiols en conditions basiques.
Réactions d'oxydation et de réduction : Bien qu'elles ne soient pas couramment rapportées pour this compound, ces réactions impliqueraient des agents oxydants standard comme le permanganate de potassium ou des agents réducteurs comme le borohydrure de sodium.
Principaux produits formés : Les principaux produits formés à partir de réactions impliquant this compound dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines donneraient les dérivés amides correspondants.
4. Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Recherche neurologique : this compound est utilisé pour étudier le rôle de HDAC3 dans les maladies neurologiques telles que la maladie d'Alzheimer, la maladie de Huntington et les lésions cérébrales traumatiques.
Recherche sur le cancer : this compound est utilisé pour enquêter sur le rôle de HDAC3 dans la prolifération et la survie des cellules cancéreuses.
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement HDAC3. Cette inhibition conduit à une acétylation accrue des protéines histones, entraînant une structure de chromatine plus détendue et une transcription génétique accrue. Les principales cibles moléculaires de this compound comprennent les protéines histones et les protéines non histones impliquées dans divers processus cellulaires. Les voies affectées par this compound comprennent la voie du facteur nucléaire érythroïde 2-lié au facteur 2 (Nrf2), qui est impliquée dans la réponse au stress oxydatif, et la voie du facteur nucléaire kappa-chaîne légère-amplificateur de cellules B activées (NF-κB), qui est impliquée dans l'inflammation .
Applications De Recherche Scientifique
RGFP966 has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
RGFP966 est unique par sa forte sélectivité pour HDAC3 par rapport aux autres inhibiteurs d'histone désacétylase. Des composés similaires comprennent :
Vorinostat : Un inhibiteur pan-HDAC utilisé dans le traitement du lymphome cutané à cellules T.
Romidepsin : Un autre inhibiteur pan-HDAC utilisé dans le traitement du lymphome périphérique à cellules T.
Entinostat : Un inhibiteur sélectif de HDAC1 et HDAC3, utilisé dans la recherche sur le cancer.
Comparé à ces composés, this compound offre une plus grande spécificité pour HDAC3, ce qui en fait un outil précieux pour étudier les rôles spécifiques de HDAC3 dans divers processus biologiques .
Propriétés
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357389-11-7 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







